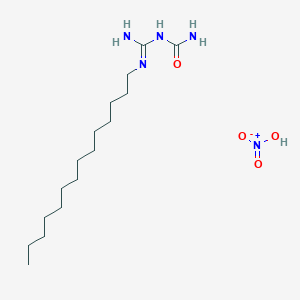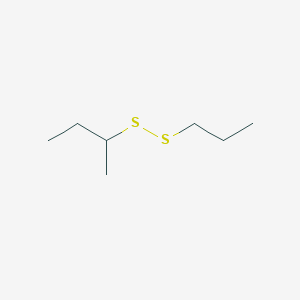
Disulfide, 1-methylpropyl propyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, 1-methylpropyl propyl, also known as methyl propyl disulfide, is an organic compound with the molecular formula C4H10S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including certain plants and foods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 1-methylpropyl propyl, typically involves the reaction of propyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The reaction can be represented as follows:
2CH3CH2CH2SH+CH3SH→CH3CH2CH2S-SCH3CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Feed Preparation: Mixing of propyl mercaptan and methyl mercaptan.
Oxidation: Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.
Separation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.
化学反应分析
Types of Reactions
Disulfide, 1-methylpropyl propyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides or thiols.
科学研究应用
Disulfide, 1-methylpropyl propyl, has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in biological systems, particularly in the formation and reduction of disulfide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.
作用机制
The mechanism of action of disulfide, 1-methylpropyl propyl, involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein folding, stability, and function.
相似化合物的比较
Similar Compounds
Disulfide, dipropyl: Similar structure but with two propyl groups instead of one methyl and one propyl group.
Disulfide, methyl ethyl: Contains a methyl and an ethyl group instead of a methyl and a propyl group.
Disulfide, methyl butyl: Contains a methyl and a butyl group instead of a methyl and a propyl group.
Uniqueness
Disulfide, 1-methylpropyl propyl, is unique due to its specific combination of a methyl and a propyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
59849-54-6 |
|---|---|
分子式 |
C7H16S2 |
分子量 |
164.3 g/mol |
IUPAC 名称 |
2-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |
InChI 键 |
KHTNPVYWCGRQEA-UHFFFAOYSA-N |
规范 SMILES |
CCCSSC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



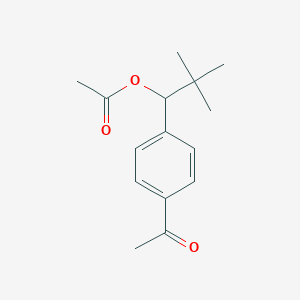
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)



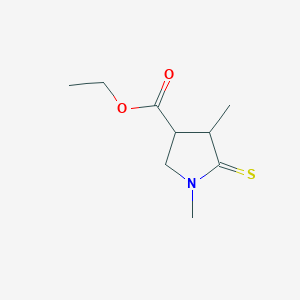

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
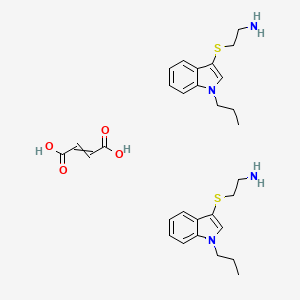

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
